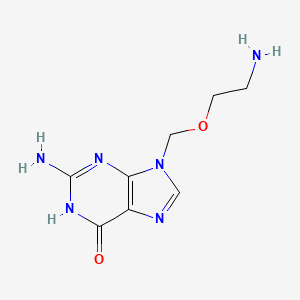
9-((2-Aminoethoxy)methyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2-Aminoethoxy)methyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to guanine, one of the four nucleobases in the nucleic acids DNA and RNA. Its unique structure allows it to interact with nucleic acids in a way that can be harnessed for various scientific and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Aminoethoxy)methyl)guanine typically involves the reaction of guanine with 2-aminoethanol. One common method includes the protection of the amino group of guanine, followed by the reaction with 2-aminoethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation to ensure high purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 9-((2-Aminoethoxy)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanine analogs .
科学的研究の応用
9-((2-Aminoethoxy)methyl)guanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in nucleic acid chemistry.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays
作用機序
The mechanism of action of 9-((2-Aminoethoxy)methyl)guanine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets viral DNA polymerases and cellular enzymes involved in nucleic acid synthesis, leading to the termination of DNA chain elongation .
類似化合物との比較
Acyclovir: Another guanine analog used as an antiviral agent.
Ganciclovir: Similar in structure and used to treat cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability
Uniqueness: 9-((2-Aminoethoxy)methyl)guanine is unique due to its specific modifications that enhance its binding affinity and specificity for nucleic acids. These modifications allow it to be used in a broader range of applications compared to other guanine analogs .
特性
CAS番号 |
79353-04-1 |
|---|---|
分子式 |
C8H12N6O2 |
分子量 |
224.22 g/mol |
IUPAC名 |
2-amino-9-(2-aminoethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H12N6O2/c9-1-2-16-4-14-3-11-5-6(14)12-8(10)13-7(5)15/h3H,1-2,4,9H2,(H3,10,12,13,15) |
InChIキー |
BKUQORFZMZLJRL-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1COCCN)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


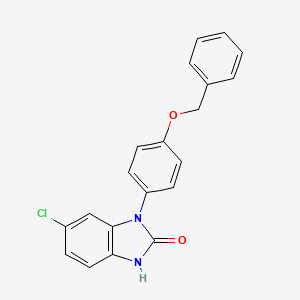
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
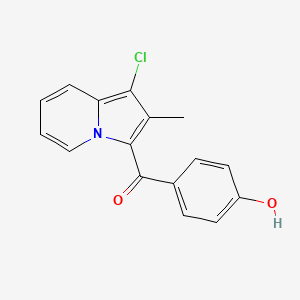
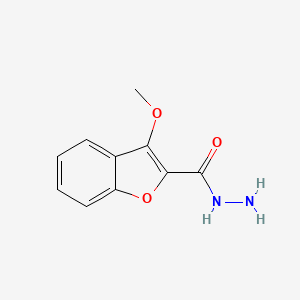

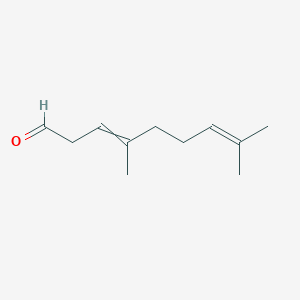
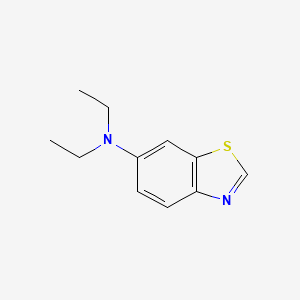

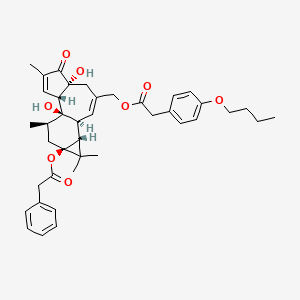
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
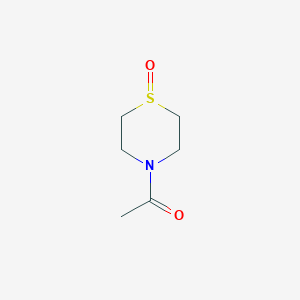
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
